molecular formula C9H10Cl2N2O2 B1309645 2-(3,4-Dichlorophenoxy)propanohydrazide CAS No. 588673-62-5

2-(3,4-Dichlorophenoxy)propanohydrazide

Cat. No. B1309645
CAS RN: 588673-62-5
M. Wt: 249.09 g/mol
InChI Key: QRDXUCWCNIUPTK-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)propanohydrazide (2-DCPH) is an organic compound that is used in a variety of scientific research applications. It is a white solid with a low melting point, and is soluble in a range of organic solvents. This compound has been used in a range of research applications, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a dye in spectroscopy. 2-DCPH is also used in agricultural research, as a herbicide, insecticide, and fungicide.

Scientific Research Applications

Herbicide Activity and Plant Physiology

2-(3,4-Dichlorophenoxy)propanohydrazide exhibits significant herbicidal properties. It has been found to inhibit IAA-stimulated elongation in oat and wheat coleoptile segments, functioning as a strong auxin antagonist. This effect is seen more prominently in oats than in wheat. The compound, particularly in its metabolite form, also inhibits root growth in plants, suggesting a dual mode of action in susceptible plants (Shimabukuro et al., 1978).

Enantioselectivity in Biocatalysis

The compound has been a subject of study in the context of improving enantioselectivity in biocatalysis. Specifically, research involving Candida rugosa lipase demonstrated high enantiomeric excess when hydrolyzing racemic methyl 2-(2,4-dichlorophenoxy)propionate, showing potential in selective synthesis processes (Cipiciani et al., 1998).

Antibacterial and Antimicrobial Applications

A study synthesized novel 4-thiazolidinones incorporating 2-(2,4,5-trichlorophenoxy)propanamide and evaluated them for antimicrobial activity. These compounds showed potential activity against Gram-positive bacteria, indicating possible applications in antimicrobial treatments (Radwan, 2012).

Wastewater Treatment

The use of immobilized horseradish peroxidase for the removal of 2,4-dichlorophenol from wastewater has been investigated, demonstrating the potential of biocatalytic approaches in environmental applications. This method achieved about 90% removal efficiency for 2,4-dichlorophenol, indicating its effectiveness in wastewater treatment (Wang et al., 2015).

Optical Nonlinearity Studies

Research on propane hydrazides, including derivatives of 2-(3,4-dichlorophenoxy)propanohydrazide, has been conducted to investigate their third-order nonlinear optical properties. These studies are relevant for developing optical devices like optical limiters and switches (Naseema et al., 2012).

Antitumor Properties

New compounds incorporating 2,4-dichlorophenoxy nucleus have been synthesized and evaluated for their antitumor activity. One such compound showed a significant decrease in viable tumor cell count, suggesting potential applications in cancer therapy (Abdel-Wahab et al., 2011).

Soil Microbial Effects

The impact of long-term 2,4-D (a compound related to 2-(3,4-Dichlorophenoxy)propanohydrazide) application on soil microbial populations and biochemical processes has been studied. These findings are critical for understanding the environmental implications of herbicide use in agriculture (Rai, 1992).

Herbicide Degradation by Bacteria

Pseudomonas putida KT2440 has been found to specifically respond to chlorophenoxy herbicides like 2,4-D and their initial metabolites. This research offers insights into bacterial toxicity mechanisms and adaptation to hazardous chemicals (Benndorf et al., 2006).

properties

IUPAC Name

2-(3,4-dichlorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-6-2-3-7(10)8(11)4-6/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDXUCWCNIUPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407293
Record name 2-(3,4-dichlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenoxy)propanohydrazide

CAS RN

588673-62-5
Record name 2-(3,4-dichlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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